molecular formula C5H10O4 B2408719 (2S)-2-(methoxymethoxy)propanoic acid CAS No. 553667-06-4

(2S)-2-(methoxymethoxy)propanoic acid

Cat. No. B2408719
CAS RN: 553667-06-4
M. Wt: 134.131
InChI Key: SCDDPXCTSGNPLZ-BYPYZUCNSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .

Scientific Research Applications

  • Quantum Mechanical and Spectroscopic Studies : A study by Sakthivel et al. (2018) focused on the quantum mechanical and spectroscopic properties of a compound structurally similar to (2S)-2-(methoxymethoxy)propanoic acid. This research utilized FT-IR and FT-Raman spectroscopy, along with other computational methods, to analyze the compound's electronic and vibrational characteristics (Sakthivel et al., 2018).

  • Synthesis and Evaluation of Novel Compounds : Subudhi and Sahoo (2011) synthesized and evaluated a series of novel compounds, including analogs of this compound, for antioxidant, anti-inflammatory, and antiulcer activities. This research contributed to the development of new therapeutic agents (Subudhi & Sahoo, 2011).

  • Synthesis as Chiral Resolving Agents : Ichikawa et al. (2003) synthesized 2-methoxy-2-(9-phenanthryl)propionic acid, related to this compound, as a novel chiral resolving agent. This research highlighted the potential of such compounds in chiral resolution processes (Ichikawa et al., 2003).

  • Corrosion Inhibition Studies : A study by Gupta et al. (2016) investigated the corrosion inhibition properties of Schiff's bases derived from cysteine and compounds structurally similar to this compound. This research is significant in the field of material science and corrosion prevention (Gupta et al., 2016).

  • Catalysis in Organic Synthesis : Cheng et al. (2008) explored the use of ZnMgAl catalysts for the synthesis of 1-methoxy-2-propanol from propylene oxide and methanol. This study provides insights into the application of this compound in catalytic processes (Cheng et al., 2008).

  • Peptidology and Drug Design : Flores-Holguín et al. (2019) utilized conceptual density functional theory in peptidology to study antifungal tripeptides, including derivatives of this compound. This research aids in understanding the chemical reactivity of peptides for drug design (Flores-Holguín et al., 2019).

Mechanism of Action

For biologically active compounds, this involves detailing how the compound interacts with biological systems, including its targets in the body and the biochemical reactions it induces .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on safe handling and storage of the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation .

properties

IUPAC Name

(2S)-2-(methoxymethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(5(6)7)9-3-8-2/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDDPXCTSGNPLZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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